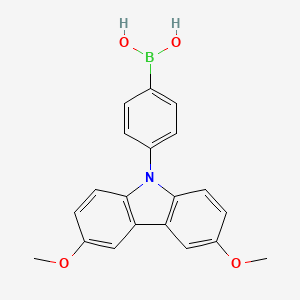
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C20H18BNO4 and a molecular weight of 347.17 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with dimethoxy groups at the 3 and 6 positions, and a phenyl ring attached to a boronic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a palladium or copper catalyst.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution reactions using methoxy reagents.
Attachment of the Phenyl Ring: The phenyl ring is attached to the carbazole core through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Formation of the Boronic Acid Group: The final step involves the conversion of the phenyl group to a boronic acid group using boron reagents such as boronic acid or boronate esters.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Boronate esters and reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
科学研究应用
Chemistry:
Organic Synthesis: (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Fluorescent Probes: It is employed in the design of fluorescent probes for imaging and detection of biological targets.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Diagnostics: It is used in the development of diagnostic assays and sensors for detecting diseases and monitoring biological markers.
Industry:
作用机制
The mechanism of action of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis . The carbazole moiety contributes to the compound’s electronic properties, enabling its use in optoelectronic applications . Additionally, the dimethoxy groups enhance the compound’s solubility and stability .
相似化合物的比较
(4-(9H-Carbazol-9-yl)phenyl)boronic acid: This compound lacks the dimethoxy groups, resulting in different electronic and solubility properties.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronate esters: These esters have similar structures but differ in their reactivity and applications.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid derivatives: Various derivatives with different substituents on the phenyl or carbazole rings exhibit unique properties and applications.
Uniqueness: The presence of both the dimethoxy groups and the boronic acid group in this compound imparts unique electronic, solubility, and reactivity properties, making it a versatile compound for various scientific and industrial applications .
属性
分子式 |
C20H18BNO4 |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
[4-(3,6-dimethoxycarbazol-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO4/c1-25-15-7-9-19-17(11-15)18-12-16(26-2)8-10-20(18)22(19)14-5-3-13(4-6-14)21(23)24/h3-12,23-24H,1-2H3 |
InChI 键 |
YKULBJYHGDJZEY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N2C3=C(C=C(C=C3)OC)C4=C2C=CC(=C4)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


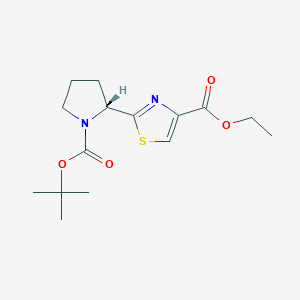
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
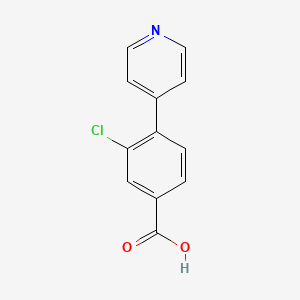
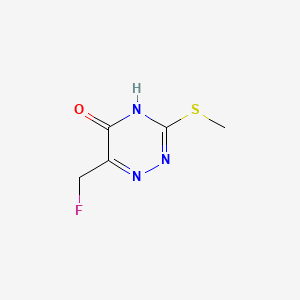
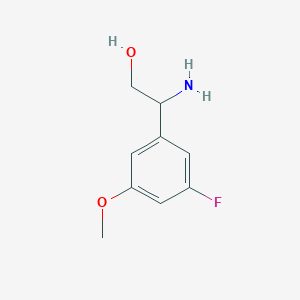
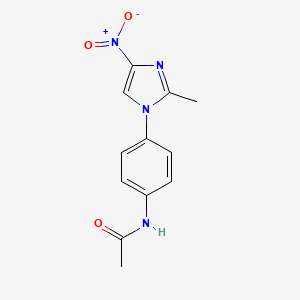
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
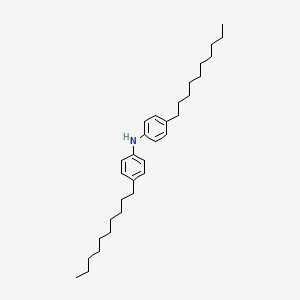
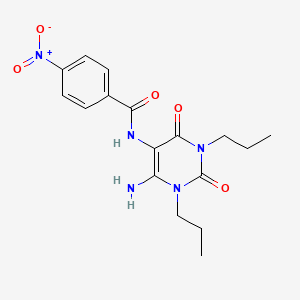

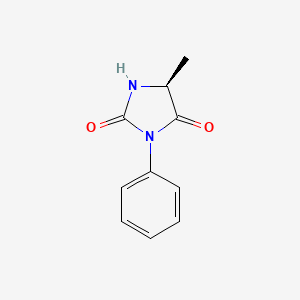
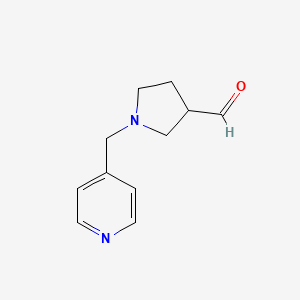
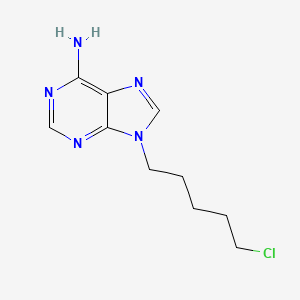
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
